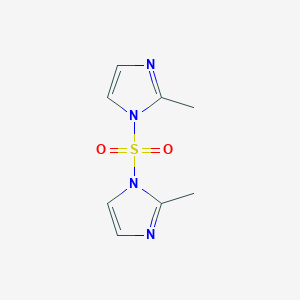

1,1'-Sulfonylbis(2-methyl-1H-imidazole)

概要

説明

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a useful research compound. Its molecular formula is C8H10N4O2S and its molecular weight is 226.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1'-Sulfonylbis(2-methyl-1H-imidazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Sulfonylbis(2-methyl-1H-imidazole) including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

1,1’-Sulfonylbis(2-methyl-1H-imidazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole rings are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides[][1]. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₈H₁₀N₄O₂S

- Molecular Weight : 226.26 g/mol

- CAS Number : 489471-87-6

The compound features two imidazole rings linked by a sulfonyl group, which contributes to its reactivity and biological activity. Its structure allows for interactions with various biomolecules, making it a valuable reagent in biochemical research.

Enzyme Interaction Studies

1,1'-Sulfonylbis(2-methyl-1H-imidazole) has been shown to interact with enzymes, influencing their activity. It acts as an inhibitor by binding to the active sites of specific enzymes, which can prevent substrate binding and catalytic activity. This property makes it useful for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The compound affects cellular processes by modulating signaling pathways and gene expression. It can alter the phosphorylation status of proteins involved in signal transduction, thereby influencing various cellular functions such as metabolism and growth.

Antimicrobial Activity

Preliminary studies indicate that 1,1'-Sulfonylbis(2-methyl-1H-imidazole) may possess antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in developing new antibacterial agents .

Intermediate in Organic Synthesis

1,1'-Sulfonylbis(2-methyl-1H-imidazole) serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of protected sulfamates through sulfur-transfer reactions. This synthetic route is advantageous due to the stability of the resulting products under various conditions .

Reagent in Chemical Reactions

The compound can participate in several chemical reactions including oxidation, reduction, and nucleophilic substitution. Its ability to form sulfone derivatives through oxidation makes it a valuable reagent for synthesizing complex molecules .

Antibacterial Evaluation

A study synthesized novel imidazole and benzimidazole sulfonamides, including derivatives of 1,1'-Sulfonylbis(2-methyl-1H-imidazole). These compounds were tested against Gram-positive and Gram-negative bacteria using microbroth dilution assays. Results indicated that many synthesized compounds exhibited significant antibacterial activity .

Drug Development Potential

Research into imidazole derivatives has highlighted their potential as antiviral agents. Compounds related to 1,1'-Sulfonylbis(2-methyl-1H-imidazole) have shown effectiveness against viruses such as Coxsackie B4 and Feline coronavirus. These findings underscore the compound's relevance in developing new antiviral therapies .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 1,1'-Sulfonyldiimidazole | Similar structure without methyl groups | Enzyme inhibitors |

| 1-Imidazol-1-ylsulfonylimidazole | Different substituents on imidazole rings | Antimicrobial agents |

| N,N'-Sulfuryldiimidazole | Sulfonyl linkage but different overall structure | Organic synthesis |

This table compares 1,1'-Sulfonylbis(2-methyl-1H-imidazole) with other sulfonyl-linked imidazole compounds, highlighting its unique substitution pattern that influences its reactivity and applications.

類似化合物との比較

1,1’-Sulfonylbis(2-methyl-1H-imidazole) can be compared with other sulfonyl-linked imidazole compounds, such as:

1,1’-Sulfonyldiimidazole: Similar in structure but without the methyl groups on the imidazole rings.

1-Imidazol-1-ylsulfonylimidazole: Another sulfonyl-linked imidazole compound with different substituents.

N,N’-Sulfuryldiimidazole: A compound with a similar sulfonyl linkage but different overall structure. The uniqueness of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

生物活性

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a compound characterized by its unique dual imidazole structure linked by a sulfonyl group. This configuration not only enhances its reactivity but also contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₄N₄O₂S

- Molecular Weight : Approximately 226.26 g/mol

- Structure : Comprises two 2-methyl-1H-imidazole units connected by a sulfonyl group.

The sulfonyl group is known for enhancing solubility and reactivity, which may influence the biological activity of the compound.

The biological activity of 1,1'-sulfonylbis(2-methyl-1H-imidazole) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could interact with various receptors, modulating signaling pathways that are crucial for cellular communication.

- Oxidative Stress Induction : The sulfonyl group may generate reactive oxygen species (ROS), leading to oxidative stress and potential cytotoxic effects on cancer cells.

Biological Activities

Research indicates that 1,1'-sulfonylbis(2-methyl-1H-imidazole) exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anticancer Potential : The dual imidazole structure is common in many anticancer agents. In vitro studies have indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Some derivatives of imidazole compounds have shown promise in reducing inflammation, suggesting that 1,1'-sulfonylbis(2-methyl-1H-imidazole) could have similar applications.

Case Study 1: Anticancer Activity

A study investigated the effects of various imidazole derivatives on cancer cell lines. It was found that compounds with structural similarities to 1,1'-sulfonylbis(2-methyl-1H-imidazole) inhibited cell proliferation and induced apoptosis in neuroblastoma cells. The study highlighted the importance of the imidazole ring in mediating these effects through interaction with specific molecular targets .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of imidazole derivatives indicated that 1,1'-sulfonylbis(2-methyl-1H-imidazole) demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylimidazole | Contains a single imidazole unit | Precursor to many pharmaceuticals |

| 4-Methylimidazole | Similar imidazole structure | Exhibits different biological activity |

| Benzimidazole | Contains a fused benzene ring | Broader range of applications in drug design |

| Imidazoles with Sulfonamide Groups | Varying substituents on imidazoles | Different reactivity profiles based on substituents |

The unique dual imidazole structure linked by a sulfonyl group distinguishes 1,1'-sulfonylbis(2-methyl-1H-imidazole) from its analogs, potentially enhancing its biological activities compared to single imidazole derivatives .

特性

IUPAC Name |

2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFDBNIIOIXGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456650 | |

| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489471-87-6 | |

| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,1'-Sulfonylbis(2-methyl-1H-imidazole) particularly useful in this synthetic route to protected sulfamates?

A1: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) acts as a sulfur-transfer reagent. [] It readily reacts with phenols to form aryl 2-methyl-1H-imidazole-1-sulfonates. This intermediate is crucial because it allows for the subsequent N-methylation and displacement steps, ultimately leading to the desired N-protected sulfamate. The high yields observed in these reactions highlight its effectiveness in this specific synthetic pathway. []

Q2: Are there alternative methods for achieving N-protection of O-aryl sulfamates, and if so, what advantages does this method offer?

A2: Direct sulfamoylation of phenols with sulfamoyl chloride is possible but often restricted to the late stages of synthesis due to the O-sulfamate group's lability. [] This new method using 1,1'-sulfonylbis(2-methyl-1H-imidazole) offers several advantages:

- Stability: The resulting N-protected sulfamates exhibit high stability towards various reagents and conditions, including oxidizing and reducing agents, bases, and nucleophiles. []

- Efficiency: The four key steps involving 1,1'-sulfonylbis(2-methyl-1H-imidazole) proceed with very high yields, contributing to the overall efficiency of the synthetic route. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。